The compound 3-Bromo-4-chloroanisole, while not directly studied in the provided papers, shares structural similarities with the brominated compounds that have been the subject of recent research. These compounds, including 3-bromophenyl derivatives, have shown promising biological activities, particularly in the context of anticancer and antifungal applications. The studies on these related compounds provide insights into the potential mechanisms and applications that could be relevant for 3-Bromo-4-chloroanisole.
The anticancer properties of brominated compounds have been highlighted in several studies. For instance, a synthetic coumarin derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, demonstrated significant antiinvasive and antimigrative effects in vitro, and inhibited tumor growth in vivo without affecting urokinase, plasmin, MMP-2, or MMP-9, suggesting a novel mechanism of action1. Similarly, 3-bromopyruvate (3-BP) has been shown to induce rapid cancer cell death by targeting cell energy metabolism, depleting ATP pools, and affecting the glyoxalase system, which is crucial for detoxifying methylglyoxal2. This compound also impairs mitochondrial respiration and inhibits key enzymes such as glyceraldehyde 3-phosphate dehydrogenase, complex I, II, and ATP synthase2. The general antiglycolytic action of 3-BP, leading to ATP depletion and cell death, has been recognized as a principal mechanism for its anticancer effects3. In the context of antifungal activity, a bromophenyl derivative was found to damage the cell membrane of Candida albicans, as evidenced by flow cytometry analysis4.
The studies on brominated compounds have primarily focused on their potential as therapeutic agents in the treatment of cancer and fungal infections. The in vitro and in vivo anticancer activities of these compounds suggest their potential use as lead compounds for the development of new anticancer agents1. The ability of 3-BP to induce cell death in prostate cancer cells, even those with efficient ATP production and functional mitochondrial metabolism, positions it as a promising candidate for prostate cancer therapy2. Moreover, the broad antitumor effects of 3-BP in multiple animal tumor models underscore its potential as a targeted antiglycolytic agent for cancer therapy3. The antifungal activity of bromophenyl derivatives against Candida albicans also indicates their potential application in treating fungal infections, which could be particularly useful given the increasing resistance to traditional antifungal drugs4.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2